molecular formula C5H10N2O B14627912 2-(Allylamino)acetamide CAS No. 57466-69-0

2-(Allylamino)acetamide

Cat. No.: B14627912
CAS No.: 57466-69-0
M. Wt: 114.15 g/mol
InChI Key: NMEHIEZLKLETBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Allylamino)acetamide is an organic compound that belongs to the class of amides It features an allylamine group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Allylamino)acetamide can be achieved through several methods. One common approach involves the reaction of allylamine with acetic anhydride or acetyl chloride under controlled conditions. The reaction typically proceeds as follows: [ \text{Allylamine} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Allylamino)acetamide can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form corresponding epoxides or alcohols.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.

    Substitution: The amide nitrogen can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Conditions may involve the use of alkyl halides or acyl chlorides.

Major Products Formed:

    Oxidation: Formation of epoxides or alcohols.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Allylamino)acetamide involves its interaction with specific molecular targets. The allylamine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The acetamide moiety may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

    Acetamide: A simpler amide with a similar acetamide moiety but lacking the allylamine group.

    N-Allylacetamide: Similar structure but with different substitution patterns on the nitrogen atom.

    Allylamine: Contains the allylamine group but lacks the acetamide moiety.

Uniqueness: 2-(Allylamino)acetamide is unique due to the presence of both the allylamine and acetamide functional groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

57466-69-0

Molecular Formula

C5H10N2O

Molecular Weight

114.15 g/mol

IUPAC Name

2-(prop-2-enylamino)acetamide

InChI

InChI=1S/C5H10N2O/c1-2-3-7-4-5(6)8/h2,7H,1,3-4H2,(H2,6,8)

InChI Key

NMEHIEZLKLETBJ-UHFFFAOYSA-N

Canonical SMILES

C=CCNCC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.